molecular formula C17H15F2NO B1346530 4'-Azetidinomethyl-3,5-difluorobenzophenone CAS No. 898757-07-8

4'-Azetidinomethyl-3,5-difluorobenzophenone

Cat. No. B1346530
M. Wt: 287.3 g/mol
InChI Key: VAMXUTJJGCSMSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4’-Azetidinomethyl-3,5-difluorobenzophenone” is an organic compound with the molecular formula C17H15F2NO . It is widely used in various fields of research and industry.


Molecular Structure Analysis

The molecular structure of “4’-Azetidinomethyl-3,5-difluorobenzophenone” is represented by the linear formula C17H15F2NO .

Scientific Research Applications

Synthesis of Novel Compounds

Novel Thieno[3′,2′5,6] Pyrido[4,3-d]pyrimidinone Derivatives

: An aza-Wittig reaction was applied for synthesizing new tetrahydrobenzo[4′,5′]thieno[3′,2′:5,6]pyrido[4,3-d] pyrimidin-4(3H)-ones. This process utilized iminophosphorane reacted with 4-Cl-phenyl(or 4-F-phenyl) isocyanate, further treated with phenols, demonstrating a method for constructing complex heterocyclic systems which are significant in medicinal chemistry (Liu & He, 2008).

Antitumor Azetidin-2-ones Targeting Tubulin : A series of 3-phenoxy-1,4-diarylazetidin-2-ones were synthesized and evaluated for their antiproliferative properties, revealing compounds with potent activity against MCF-7 breast cancer cells. These findings underscore the azetidinone scaffold's potential in developing new anticancer agents (Greene et al., 2016).

Photophysical Behavior Studies

DFHBI Derivatives for RNA Imaging : Research on (Z)-5-(3,5-Difluoro-4-hydroxybenzylidene)-2,3-dimethyl-3,5-dihydro-4H-imidazol-4-one (DFHBI) and its analogues, which bind to the Spinach aptamer for RNA imaging, revealed insights into their photophysical behavior. This study provides foundational knowledge for using these fluorogenic molecules in biochemical imaging applications (Santra et al., 2019).

Advanced Materials Development

Cross-linked Sulfonated Poly(arylene ether ketone) : Research involving 3,5-Bis(4-fluorobenzoyl)phenol in the synthesis of cross-linkable sulfonated poly(arylene ether)s demonstrated the fabrication of membranes with improved mechanical, oxidative, and dimensional stabilities, alongside high proton conductivity. This advancement is crucial for developing more efficient and durable proton exchange membranes for fuel cell applications (Ding et al., 2007).

properties

IUPAC Name

[4-(azetidin-1-ylmethyl)phenyl]-(3,5-difluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2NO/c18-15-8-14(9-16(19)10-15)17(21)13-4-2-12(3-5-13)11-20-6-1-7-20/h2-5,8-10H,1,6-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAMXUTJJGCSMSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC(=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642828
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(3,5-difluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Azetidinomethyl-3,5-difluorobenzophenone

CAS RN

898757-07-8
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(3,5-difluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.